N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide typically involves the condensation reaction between cyclohexanone and 2-(1-naphthyloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .
Scientific Research Applications
N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism by which N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide exerts its effects involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
N’-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide: Similar in structure but with a different position of the naphthyloxy group.
N’-cyclohexylidene-2-(1-naphthylamino)acetohydrazide: Contains an amino group instead of an oxy group.
N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide: Contains a methylphenoxy group instead of a naphthyloxy group.
Uniqueness
N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in various research applications, particularly in the fields of chemistry and medicine .
Properties
CAS No. |
302909-09-7 |
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Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C18H20N2O2/c21-18(20-19-15-9-2-1-3-10-15)13-22-17-12-6-8-14-7-4-5-11-16(14)17/h4-8,11-12H,1-3,9-10,13H2,(H,20,21) |
InChI Key |
VAEFRBVEATYAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)COC2=CC=CC3=CC=CC=C32)CC1 |
Origin of Product |
United States |
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